ONO-8130 ONO-8130 ONO-8130 is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor EP1 (Ki = 1.9 nM)1,2 It exerts a more than 1,000-fold selectivity for EP1 compared with other EP receptors. ONO-8130 suppresses pain associated with cyclophosphamide-induced cystitis in mice at 0.3-30 mg/kg. It also blocks PGE2-induced contraction and eliminates spontaneous tone of guinea pig trachea tested in tissue organ baths.
Orally available EP1 receptor antagonist.
ONO-8130 is an orally available EP1 receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 459841-96-4
VCID: VC0538133
InChI: InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29)
SMILES: CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O
Molecular Formula: C25H28N2O5S2
Molecular Weight: 500.6 g/mol

ONO-8130

CAS No.: 459841-96-4

Cat. No.: VC0538133

Molecular Formula: C25H28N2O5S2

Molecular Weight: 500.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ONO-8130 - 459841-96-4

Specification

Description ONO-8130 is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor EP1 (Ki = 1.9 nM)1,2 It exerts a more than 1,000-fold selectivity for EP1 compared with other EP receptors. ONO-8130 suppresses pain associated with cyclophosphamide-induced cystitis in mice at 0.3-30 mg/kg. It also blocks PGE2-induced contraction and eliminates spontaneous tone of guinea pig trachea tested in tissue organ baths.
Orally available EP1 receptor antagonist.
ONO-8130 is an orally available EP1 receptor antagonist.
CAS No. 459841-96-4
Molecular Formula C25H28N2O5S2
Molecular Weight 500.6 g/mol
IUPAC Name 4-[[6-[2-methylpropyl-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid
Standard InChI InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29)
Standard InChI Key IOXMDBQCUCDLAF-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O
Canonical SMILES CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O
Appearance Solid powder

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